2-(methylthio)-3H-imidazo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-11-7-9-5-2-3-8-4-6(5)10-7/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDRPJHTQUWBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(N1)C=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 2 Methylthio 3h Imidazo 4,5 C Pyridine and Its Derivatives
Influence of the Methylthio Group on Biological Activity
The methylthio group at the 2-position of the imidazo[4,5-c]pyridine ring is expected to significantly influence its biological activity. In medicinal chemistry, the replacement of a hydroxyl or amino group with a methylthio group can alter the electronic distribution and lipophilicity of the molecule. This can lead to enhanced membrane permeability and different binding interactions at the target site. In a study of imidazole-coumarin conjugates designed as anti-Hepatitis C virus agents, the presence of a thiomethylene linker (–SCH₂–) was a key structural feature. mdpi.com While not a direct methylthio group, this highlights the compatibility of thioether linkages in potent antiviral compounds. The SAR of these conjugates indicated that the nature of the imidazole (B134444) core was crucial, with the unsubstituted N-H group on the imidazole leading to better selectivity indices compared to N-ribosylated analogues. mdpi.com This suggests that for 2-(methylthio)-3H-imidazo[4,5-c]pyridine, the tautomeric nature of the N-H proton on the imidazole ring, combined with the 2-methylthio group, would be a key determinant of its biological profile.
Effects of Modifications to the Imidazo[4,5-c]pyridine Core
Structure-activity relationship studies on 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives as PAF antagonists demonstrated the importance of the core structure. nih.gov The study confirmed that the 2-methylimidazo[4,5-c]pyridine group was a successful replacement for a previous polar head, leading to high potency. This indicates that the core scaffold is well-tolerated and provides a solid anchor for interaction with the biological target. Further modifications, such as the introduction of substituents on the pyridine (B92270) ring portion of the scaffold, could fine-tune the electronic properties and steric profile of the molecule, thereby modulating its activity and selectivity.
Conclusion
The 2-(methylthio)-3H-imidazo[4,5-c]pyridine scaffold represents a promising, albeit underexplored, area for drug discovery. The imidazo[4,5-c]pyridine core, acting as a purine (B94841) isostere, has demonstrated a wide range of preclinical pharmacological activities, including anticancer, antiviral, and antimicrobial effects. The introduction of a methylthio moiety at the 2-position is a strategic modification in medicinal chemistry, capable of modulating the compound's lipophilicity, electronic properties, and metabolic fate, thereby influencing its interaction with biological targets. Preclinical investigations of related structures suggest that derivatives of this class may act via mechanisms such as enzyme inhibition or receptor antagonism. Extensive structure-activity relationship studies on the broader class of imidazopyridines confirm that substitutions on the core ring system are pivotal for optimizing biological activity. Further focused investigation into this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
Strictly Excluding Clinical Human Trial Data, Dosage/administration, and Safety/adverse Effect Profiles.
In Vitro Enzyme Inhibition Studies
Kinase Enzyme Inhibition (e.g., CDK2, Aurora B, MSK-1, c-Met, PARP-1)
Derivatives of the imidazopyridine scaffold have been investigated as inhibitors of several protein kinases, which are crucial regulators of cellular processes. ed.ac.uk Dysregulation of these enzymes is a hallmark of many diseases. ed.ac.uk
CDK2 Inhibition : Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones, a related heterocyclic system, have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin E, with activities in the micro- to submicromolar range. nih.gov The co-crystal structure of one derivative revealed its binding mode within the ATP pocket of the CDK2 enzyme. nih.gov
Aurora B Inhibition : A series of imidazo[4,5-b]pyridine derivatives have demonstrated potent inhibition of Aurora kinases. nih.govnih.gov One optimized compound, 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole, was identified as a potent inhibitor of Aurora A, Aurora B, and Aurora C. nih.gov Another study on this class of compounds identified a derivative that potently inhibited Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM). nih.gov
MSK-1 Inhibition : A novel series of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives has been developed as potent inhibitors of mitogen and stress-activated protein kinase-1 (MSK-1). nih.gov
c-Met Inhibition : The imidazopyridine ring has been identified as a novel scaffold for hinge-binding inhibitors of the c-Met kinase. nih.gov A series of 3H-imidazo[4,5-b]pyridine derivatives were prepared and showed potent inhibitory activity in enzymatic assays. nih.gov
PARP-1 Inhibition : The nuclear enzyme poly(ADP-ribose) polymerase (PARP) is a target for certain cancer therapies. nih.govnih.gov A 6-chloro-8-hydroxy-2,3-dimethyl-imidazo-[1,2-alpha]-pyridine derivative was found to inhibit human PARP-1 with a pIC50 value of 6.40. nih.gov The same compound inhibited murine PARP-2 with a pIC50 of 5.71. nih.gov
Table 1: Kinase Enzyme Inhibition by Imidazopyridine Derivatives
| Compound Class | Target Kinase | Potency (IC50 / Kd / pIC50) |
|---|---|---|
| Imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2/cyclin E | Micro- to submicromolar range nih.gov |
| Imidazo[4,5-b]pyridine derivative | Aurora A | IC50 = 0.015 µM nih.gov |
| Imidazo[4,5-b]pyridine derivative | Aurora B | IC50 = 0.025 µM nih.gov |
| Imidazo[4,5-b]pyridine derivative | Aurora C | IC50 = 0.019 µM nih.gov |
| Imidazo[4,5-b]pyridine derivative | Aurora A | Kd = 7.5 nM nih.gov |
| Imidazo[4,5-b]pyridine derivative | Aurora B | Kd = 48 nM nih.gov |
| (1H-imidazo[4,5-c]pyridin-2-yl) derivative | MSK-1 | Potent Inhibition nih.gov |
| Imidazo[1,2-a]pyridine (B132010) derivative | PARP-1 | pIC50 = 6.40 nih.gov |
Cyclooxygenase (COX) Isozyme Inhibition
The reviewed scientific literature did not provide specific in vitro data on the direct inhibition of cyclooxygenase (COX) isozymes by 2-(methylthio)-3H-imidazo[4,5-c]pyridine or its closely related derivatives.
Glucosamine-6-phosphate Synthase Inhibition
Glucosamine-6-phosphate (GlcN-6-P) synthase is a potential target for antimicrobial and antidiabetic agents. researchgate.netnih.gov Novel imidazo[4,5-c]pyridine derivatives have been synthesized and identified as putative inhibitors of this enzyme. researchgate.net Molecular docking studies of these derivatives to the GlcN-6-P synthase from Escherichia coli suggested potential binding interactions within the isomerase domain active site. researchgate.net
Other Enzymatic Targets (e.g., Insulysin, STAT3 Transcription Factor)
STAT3 Transcription Factor : The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor implicated in tumor cell processes. nih.govmdpi.com Its activation is triggered by phosphorylation. nih.gov A novel indole–pyrrole-imidazopyridine compound was found to reduce the level of phosphorylated STAT3 at the tyrosine 705 residue in hepatocellular carcinoma cells. nih.gov This effect was attributed to the up-regulation of the protein tyrosine phosphatase SHP-1, which negatively regulates STAT3 phosphorylation. nih.gov
Insulysin : No specific in vitro data concerning the inhibition of insulysin by this compound or its derivatives were identified in the reviewed literature.
AMPK-Activated Protein Kinase Activation
AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status, and its activation is a therapeutic target for metabolic disorders. dundee.ac.uknih.gov A series of imidazo[1,2-a]pyridine derivatives were designed and synthesized as AMPK activators. nih.govresearchgate.net One active compound from this series demonstrated potent activation of the enzyme with an EC50 of 11.0 nM. nih.gov Molecular docking studies indicated that this activation involves hydrogen bonding interactions with key amino acid residues in the active site of the kinase. nih.gov
Table 2: AMPK Activation by Imidazopyridine Derivative
| Compound Class | Target Enzyme | Potency (EC50) |
|---|
Receptor Modulation and Ligand Studies
The constitutive androstane (B1237026) receptor (CAR, NR1I3) is a nuclear receptor that plays a significant role in hepatic functions. nih.gov Several derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been identified as direct agonists of human CAR, capable of activating the receptor in nanomolar concentrations. nih.gov These compounds were shown to regulate CAR target genes in human hepatocytes without activating other related nuclear receptors. nih.gov
Mechanistic Cell-Based Assays (In vitro focus on cellular pathways)
Numerous studies have demonstrated the antiproliferative activity of imidazo[4,5-c]pyridine derivatives against various human cancer cell lines. Their structural similarity to purines allows them to interfere with metabolic pathways essential for cancer cell growth. For example, certain derivatives have shown significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and lung cancer (A-549) cell lines, with IC₅₀ values in the micromolar range. bibliotekanauki.pl Other studies have identified imidazo[4,5-c]pyridin-2-one derivatives as potent inhibitors of Src family kinases (SFKs), which are key targets in glioblastoma treatment. indexcopernicus.com
Table of Antiproliferative Activity for Imidazo[4,5-c]pyridine Derivatives
| Compound Type | Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| Imidazo[4,5-c]pyridine-isoxazole hybrid | A-549 (Lung) | 11.56 - 34.64 µM | bibliotekanauki.pl |
| Imidazo[4,5-c]pyridine-isoxazole hybrid | MCF-7 (Breast) | 17.88 - 48.77 µM | bibliotekanauki.pl |
| N-hydroxycarboximidamide derivative | MCF-7 (Breast) | 0.082 µM | researchgate.net |
The imidazo[4,5-c]pyridine scaffold has been explored for the development of new antimicrobial agents to combat resistant pathogens.
Antibacterial and Antifungal Activity: Synthesized derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Some compounds showed promising activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 4-8 µg/mL. chemspider.comchemspider.com One potential target for antifungal action is the enzyme Glucosamine-6-phosphate (GlcN-6-P) synthase, which is crucial for the synthesis of the fungal cell wall. chemspider.com
Antiviral Activity: The imidazopyridine core is also present in compounds evaluated for antiviral properties. Studies have shown that certain derivatives exhibit moderate activity against viruses such as the respiratory syncytial virus (RSV). nih.gov Other research has focused on developing imidazopyridine-based compounds with activity against Human Immunodeficiency Virus (HIV).
Derivatives of the imidazo[4,5-c]pyridine scaffold have shown potential in modulating inflammatory pathways. Research has identified compounds that can inhibit multiple proinflammatory signaling pathways, including the JAK/STAT and NF-κB pathways. These pathways are crucial for the expression of inflammatory mediators and are linked to the "priming" step required for the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in various inflammatory diseases. Additionally, diaryl-substituted imidazo[4,5-b]pyridines have been shown to be potent and selective inhibitors of the COX-2 enzyme, a major target for anti-inflammatory drugs.
Antiglycation and Antioxidative Potentials
There is no specific information available in the scientific literature regarding the antiglycation and antioxidative potentials of this compound.
However, the parent imidazo[4,5-c]pyridine scaffold has been explored for these properties. The Maillard reaction, a non-enzymatic glycation process, contributes to the formation of advanced glycation end-products (AGEs), which are implicated in various chronic diseases. nih.gov Consequently, compounds with antiglycation and antioxidant capabilities are of significant interest. Studies on other derivatives, such as imidazo[4,5-b]pyridine benzohydrazones, have shown that the introduction of hydroxyl groups can increase both antiglycation and antioxidant activities, which is attributed to their high redox potential and ability to donate electrons. nih.govresearchgate.net For instance, a series of novel imidazo[4,5-b]pyridine benzohydrazones were synthesized and evaluated, with some compounds showing potent antiglycation activity, even surpassing the standard, rutin. researchgate.net Another study identified 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone (IMPE), a product of the Maillard reaction between fructose (B13574) and histidine, as possessing antioxidant effects through the chelation of metal ions. nih.gov
| Assay Type | Result for this compound |
|---|---|
| DPPH Radical Scavenging Activity (IC50) | Data not available |
| ABTS Radical Scavenging Activity (IC50) | Data not available |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available |
| In vitro BSA-Glucose Antiglycation Assay (IC50) | Data not available |
Antimycobacterial Activity (In vitro against Mycobacterium tuberculosis)
Specific in vitro studies evaluating the antimycobacterial activity of this compound against Mycobacterium tuberculosis have not been reported in the available literature.
Nevertheless, the imidazo[4,5-c]pyridine core is recognized as a promising scaffold for the development of new antimycobacterial agents. rsc.org Researchers have synthesized and evaluated various derivatives for their efficacy against M. tuberculosis. In one such study, a series of novel imidazo[4,5-c]pyridine derivatives containing amide, urea, or sulfonamide moieties were screened. Several of these compounds demonstrated significant in vitro activity against M. tuberculosis and were also effective in reducing the bacterial load in the lungs and spleen of infected animal models. rsc.org The structural diversity of the imidazopyridine family allows for modifications that can enhance antimycobacterial potency, making it an active area of research in the quest for new tuberculosis treatments. nih.govresearchgate.net
| Test Strain | Result for this compound (MIC) |
|---|---|
| Mycobacterium tuberculosis H37Rv | Data not available |
| Multi-Drug Resistant (MDR) M. tuberculosis | Data not available |
Macromolecular Interactions and Binding Studies
DNA and RNA Binding Investigations (including G-quadruplex structures)
There are no published studies specifically investigating the binding interactions of this compound with DNA, RNA, or G-quadruplex structures.
The planar nature of the imidazo[4,5-c]pyridine scaffold suggests a potential for interaction with nucleic acids, a characteristic that has been explored in other derivatives. The structural similarity to purines allows some of these compounds to act as DNA/RNA intercalators. irb.hr For example, studies on novel triaza-benzo[c]fluorene derivatives, which are structurally related to imidazopyridines, have demonstrated DNA binding through an intercalative mode. nih.gov Research on tetracyclic imidazo[4,5-b]pyridine derivatives has also indicated that these molecules can achieve moderate to high binding affinities for DNA and RNA, suggesting that nucleic acids are potential cellular targets for this class of compounds. irb.hr The specific nature of these interactions is often influenced by the type and position of side chains attached to the core structure. irb.hr
| Macromolecule/Structure | Binding Affinity (Ka) for this compound | Binding Mode |
|---|---|---|
| Calf Thymus DNA (ct-DNA) | Data not available | Data not available |
| RNA | Data not available | Data not available |
| Telomeric G-quadruplex | Data not available | Data not available |
Protein Binding Profiling and Identification of Molecular Targets
A specific protein binding profile or identified molecular targets for this compound are not documented in the scientific literature.
The imidazo[4,5-c]pyridine framework is recognized as a versatile scaffold in drug discovery, capable of interacting with a variety of protein targets. Different derivatives have been developed as potent and selective inhibitors for several enzyme families and as receptor antagonists.
Identified molecular targets for various imidazo[4,5-c]pyridine derivatives include:
Angiotensin II Type 1 (AT1) Receptor and PPARγ: A series of imidazo[4,5-c]pyridin-4-one derivatives have been identified as dual AT1 receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists, with potential applications in treating hypertension. nih.gov
Src Family Kinases (SFKs): As key players in glioblastoma (GBM) development, SFKs have been targeted by novel imidazo[4,5-c]pyridin-2-one derivatives, which have shown potent inhibition of Src and Fyn kinases. nih.gov
DNA-Dependent Protein Kinase (DNA-PK): In the context of cancer therapy, a class of 6-anilino imidazo[4,5-c]pyridin-2-ones has been discovered as selective inhibitors of DNA-PK, a key enzyme in DNA double-strand break repair, acting as potential radiosensitizers. acs.org
Poly(ADP-ribose) Polymerase (PARP): Certain imidazo[4,5-c]pyridines have demonstrated moderate to good PARP inhibitory activity, which is of interest for increasing the sensitivity of tumor cells to chemotherapy. nih.gov
These examples highlight the broad therapeutic potential of the imidazo[4,5-c]pyridine scaffold, though the specific targets of this compound remain to be elucidated. nih.govnih.gov
| Protein Target | Binding/Inhibitory Activity (IC50/Kd) for this compound |
|---|---|
| Kinases (e.g., Src, DNA-PK) | Data not available |
| GPCRs (e.g., AT1 Receptor) | Data not available |
| Nuclear Receptors (e.g., PPARγ) | Data not available |
| Other Enzymes (e.g., PARP) | Data not available |
Role in Chemical Biology and Pre Clinical Drug Discovery Research
Imidazo[4,5-c]pyridine as a Privileged Scaffold for Lead Compound Identification
The imidazo[4,5-c]pyridine core is recognized in medicinal chemistry as a privileged scaffold for the identification of lead compounds targeting a multitude of diseases. mdpi.com Its structural resemblance to purines allows it to serve as a versatile starting point for developing inhibitors that target ATP-binding sites in enzymes, particularly kinases. nih.gov
For instance, a novel imidazo[4,5-c]pyridin-2-one core was synthesized as a starting point for developing new inhibitors of Src family kinases (SFKs), which are crucial targets in the treatment of glioblastoma. nih.gov This design strategy involved replacing the pyrazolo[3,4-d]pyrimidine scaffold of a known inhibitor, PP2, with the imidazo[4,5-c]pyridin-2-one core to create a new hinge region binder. nih.gov This work successfully identified several derivatives with submicromolar inhibitory activity against Src and Fyn kinases. nih.gov
The imidazo[4,5-c]pyridine framework has also been instrumental in developing compounds with other biological activities. Researchers have developed series of these derivatives and tested them against viral targets like the Bovine Viral Diarrhea Virus (BVDV), identifying molecules with high activity and selectivity. mdpi.comnih.gov Additionally, the scaffold has been explored for its potential in creating inhibitors for poly(ADP-ribose) polymerase (PARP), which are used to enhance the sensitivity of tumor cells to chemotherapy. mdpi.com One such derivative demonstrated a potent PARP inhibitory activity with an IC₅₀ value of 8.6 nM. mdpi.com These examples underscore the value of the imidazo[4,5-c]pyridine scaffold in generating diverse lead compounds for various therapeutic applications.
Structure-Activity Relationship (SAR) Elucidation for Rational Drug Design
The systematic modification of the imidazo[4,5-c]pyridine scaffold has been a cornerstone of rational drug design, allowing researchers to elucidate detailed structure-activity relationships (SAR). These studies provide critical insights into how different chemical substitutions on the core structure influence biological activity, guiding the development of more potent and selective compounds.
In the development of Src family kinase inhibitors for glioblastoma, extensive SAR studies were conducted on imidazo[4,5-c]pyridin-2-one derivatives. nih.gov Modifications were carried out at the N1 and N3 positions of the imidazolone (B8795221) ring to explore interactions with the solvent region of the kinase's amino acid binding pocket. nih.gov This led to the discovery that specific substitutions at these positions are crucial for achieving high inhibitory potency. nih.gov
Similarly, in the pursuit of antiviral agents, SAR studies on imidazo[4,5-c]pyridines targeting BVDV revealed key structural determinants for activity. mdpi.comnih.gov It was observed that a decrease in activity occurred when a fluorine atom was present on the phenyl ring at the 2-position. mdpi.comnih.gov Furthermore, the introduction of large substituents on the benzyl (B1604629) group was found to reduce antiviral activity, indicating a steric constraint in the target's binding site. mdpi.comnih.gov
Research into cytotoxic agents has also benefited from SAR studies on the related imidazo[4,5-b]pyridine scaffold. A study exploring 40 different analogues found that the nature and position of substituents significantly impacted cytotoxicity. researchgate.net For example, among various amide derivatives, a cyclopropyl (B3062369) amide was found to be the most potent. researchgate.net These detailed SAR analyses are indispensable for the rational design and optimization of drug candidates based on the imidazopyridine framework.
Interactive Data Table: SAR of Imidazo[4,5-c]pyridine Derivatives
| Compound ID | Core Scaffold | Target | Key Substitutions | Activity (IC₅₀) |
| Compound 9 | Imidazo[4,5-c]pyridine | PARP | Varies | 8.6 nM mdpi.com |
| Compound 1s | Imidazo[4,5-c]pyridin-2-one | Src/Fyn Kinase | Varies | Submicromolar nih.gov |
| Compound 1d | Imidazo[4,5-c]pyridin-2-one | Src/Fyn Kinase | Varies | Submicromolar nih.gov |
| Compound 1e | Imidazo[4,5-c]pyridin-2-one | Src/Fyn Kinase | Varies | Submicromolar nih.gov |
| Compound 27 | Imidazo[4,5-c]pyridine | BVDV Polymerase | Phenyl at C2, Benzyl group | Highly active mdpi.comnih.gov |
| Bamaluzole | Imidazo[4,5-c]pyridine | GABA-A Receptor | Varies | Agonist mdpi.comnih.gov |
Development of Chemical Probes for Investigating Biological Pathways
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the investigation of its function in complex biological systems. The imidazopyridine scaffold has proven to be a valuable starting point for the development of such probes. Due to their tunable selectivity and potential for derivatization, imidazopyridine-based compounds can be adapted for use in bioimaging and pathway elucidation. nih.gov
Imidazopyridine derivatives have been developed as fluorescent probes for detecting metal ions and for cell imaging applications. nih.govrsc.org The inherent fluorescent properties of the scaffold can be modulated through chemical modifications, allowing for the design of probes that respond to specific analytes or cellular environments. nih.gov For example, a fused imidazopyridine-based sensor was designed to exhibit highly sensitive and selective fluorescent sensing for Fe³⁺ and Hg²⁺ ions, both in aqueous media and within HeLa cells. rsc.org
Beyond sensing applications, highly selective inhibitors derived from the imidazo[4,5-c]pyridine scaffold can serve as chemical probes to dissect the roles of specific enzymes in cellular signaling pathways. For instance, a potent and selective inhibitor of a particular kinase, developed from this scaffold, can be used to treat cells and observe the downstream consequences of inhibiting that kinase's activity. This provides a powerful method for validating drug targets and understanding the intricate networks that govern cell behavior.
Precursor Applications in Nucleoside Analog Synthesis and Modifications
Nucleoside analogs are a critical class of therapeutic agents, particularly in antiviral and anticancer chemotherapy. nih.govscienceopen.com These molecules mimic natural nucleosides and can interfere with the replication of viral genomes or the proliferation of cancer cells. unina.it Heterocyclic compounds like 2-(methylthio)-3H-imidazo[4,5-c]pyridine serve as valuable precursors for the synthesis of modified nucleoside analogs. The imidazo[4,5-b]pyridine scaffold, known as 1-deazapurine, and related structures are often used to replace the natural purine (B94841) nucleobase to create novel bioactive compounds. researchgate.net
The 2-methylthio group on the imidazo[4,5-c]pyridine ring is a particularly useful functional group in synthetic chemistry. It can act as a leaving group, facilitating nucleophilic substitution reactions where the core heterocyclic structure is coupled to a sugar moiety, a key step in forming a nucleoside. This allows for the creation of C-nucleosides or other modified analogs where the standard C-N glycosidic bond is altered. beilstein-journals.org
The synthesis of acyclic phosphonate (B1237965) nucleoside analogs, for example, has been explored by replacing the natural purine base with an imidazo[4,5-b]pyridine (1-deazapurine) or imidazo[4,5-b]pyridin-2(3H)-one (1-deazapurin-8-one) moiety to evaluate their antiviral properties. researchgate.net This highlights the utility of the imidazopyridine core as a versatile building block in the synthesis of diverse nucleoside analogs aimed at expanding the arsenal (B13267) of antiviral and anticancer drugs. nih.gov
Optimization Strategies for Enhanced Potency and Selectivity in Preclinical Candidates
The transition from a promising lead compound to a preclinical candidate requires rigorous optimization of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Medicinal chemistry efforts focused on the imidazo[4,5-c]pyridine scaffold have demonstrated successful strategies for achieving these goals.
A key optimization strategy involves the iterative modification of substituents at various positions on the heterocyclic core, guided by SAR data and structural biology insights. In the development of Aurora kinase inhibitors based on the related imidazo[4,5-b]pyridine scaffold, lead optimization studies were initiated from a hit compound to generate a new class of inhibitors with favorable in vitro properties. nih.govacs.org Cocrystallization of an analog with the target enzyme, Aurora-A, provided a clear understanding of the binding interactions, which guided further refinement. nih.govacs.orgnih.gov
Subsequent optimization focused on improving physicochemical properties by incorporating solubilizing groups. nih.govacs.org This led to the identification of compound 51 (CCT137690) , a potent inhibitor of Aurora kinases that was also highly orally bioavailable. nih.govacs.org In another campaign, optimization was aimed at identifying a dual FLT3/Aurora kinase inhibitor. nih.govacs.org Researchers focused on minimizing off-target effects, such as hERG inhibition, and improving metabolic stability in human liver microsomes. nih.govacs.org Switching a N-methylpiperazine moiety from one position to another was found to be beneficial in reducing hERG affinity and significantly increasing stability. nih.gov These systematic optimization efforts successfully yielded preclinical candidates with improved drug-like properties, demonstrating the adaptability of the imidazopyridine scaffold for developing targeted therapeutics. nih.govacs.org
Future Research Directions and Emerging Paradigms for 2 Methylthio 3h Imidazo 4,5 C Pyridine
Development of Next-Generation Sustainable and Stereoselective Synthetic Methodologies
Future synthetic research should prioritize the development of environmentally benign and efficient methods for the synthesis of 2-(methylthio)-3H-imidazo[4,5-c]pyridine and its derivatives. Current strategies often rely on multi-step processes that may not align with the principles of green chemistry.
Key Research Thrusts:
Green Chemistry Approaches: There is a need to develop one-pot, multi-component reactions that reduce waste and improve efficiency. Methodologies using biodegradable and recyclable solvents, such as glycerol, could be adapted for the synthesis of the imidazo[4,5-c]pyridine core.
Photocatalysis: Visible-light-induced synthesis is an energy-efficient and eco-friendly method that should be explored. mdpi.com Techniques involving photocatalysts like eosin (B541160) Y or fac-Ir(ppy)3, which have been used for the functionalization of other imidazopyridine isomers, could be adapted to forge new bonds under mild conditions. mdpi.com
Metal-Free Catalysis: To circumvent issues of heavy metal pollution, catalyst-free and metal-free synthetic routes are highly desirable. nih.gov Strategies involving the condensation of 2-aminopyridines with various substrates under metal-free conditions represent a promising avenue. nih.gov
Stereoselective Synthesis: The creation of chiral derivatives of this compound is crucial for exploring stereospecific interactions with biological targets. Future work should focus on developing regio- and stereoselective methods, potentially through asymmetric catalysis, to access enantiomerically pure compounds. nih.gov
| Proposed Methodology | Rationale | Potential Advantages |
| One-Pot, Multi-Component Reactions | Aligns with green chemistry principles by increasing atom economy and reducing waste. | Increased efficiency, simplified workup, reduced solvent usage. |
| Visible-Light Photocatalysis | Utilizes a renewable energy source and often allows for reactions at room temperature. | Energy-efficient, eco-friendly, mild reaction conditions. mdpi.com |
| Metal-Free C-H Functionalization | Avoids the use of toxic and expensive transition metal catalysts. | Reduced environmental impact, lower cost, cleaner reactions. nih.gov |
| Asymmetric Catalysis | Enables the synthesis of single enantiomers to study stereospecific biological activity. | Access to enantiopure compounds, improved therapeutic index. |
Elucidation of Undiscovered Biological Targets and Novel Mechanistic Pathways
While the broader imidazopyridine class exhibits a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties, the specific molecular targets of this compound are largely uncharacterized. mdpi.comnih.govnih.govresearchgate.net A critical future direction is the systematic identification of its cellular binding partners and the elucidation of the mechanisms through which it exerts its effects.
Key Research Thrusts:
Target Identification: High-throughput screening (HTS) against diverse panels of kinases, proteases, and other enzymes is necessary. For instance, derivatives of the isomeric imidazo[4,5-b]pyridine scaffold have shown potent activity as c-Met kinase inhibitors, suggesting that kinases are a promising target class to investigate for this compound. nih.gov
Chemical Proteomics: Advanced techniques such as affinity chromatography-mass spectrometry can be employed to pull down cellular protein targets that directly interact with the compound, providing unbiased insights into its mechanism of action.
Mechanistic Studies: Once targets are identified, detailed biochemical and cellular assays are required to understand the functional consequences of compound binding. This includes investigating effects on signal transduction pathways, cell cycle progression, and apoptosis. The planar nature of the imidazo[4,5-c]pyridine core also suggests that intercalation with nucleic acids could be a possible mechanism of action, which warrants investigation.
Integration of Advanced Computational Approaches for Predictive Design and Target Validation
Advanced computational tools can significantly accelerate the drug discovery process by predicting the properties of novel derivatives and validating potential biological targets before undertaking extensive synthetic and biological work.
Key Research Thrusts:
Predictive Design: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can be used to design new analogs of this compound with enhanced potency and selectivity. mdpi.com Docking studies can predict the binding modes of these compounds within the active sites of potential targets, such as dihydrofolate reductase (DHFR) or various kinases, guiding rational drug design. mdpi.com
Target Validation: Molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing further validation for computationally identified targets.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. nih.gov This allows for the early-stage filtering of candidates with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.
Exploration of Novel Derivatization Strategies for Enhanced Functionalization
To fully explore the structure-activity relationship (SAR) of this compound, the development of versatile derivatization strategies is essential. This involves modifying the core scaffold at various positions to modulate its physicochemical and pharmacological properties.
Key Research Thrusts:
Modification of the Methylthio Group: The sulfur atom in the methylthio group is a key site for modification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the compound's polarity, solubility, and hydrogen bonding capacity. researchgate.net
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, providing a powerful tool for derivatization. nih.govmdpi.com Exploring C-H alkylation, arylation, and amination at accessible positions on the pyridine (B92270) and imidazole (B134444) rings would enable the rapid generation of a library of analogs for biological screening. nih.govmdpi.com
Scaffold Hopping: Synthetic strategies can be employed to replace parts of the imidazo[4,5-c]pyridine scaffold with other bioisosteric groups to discover novel chemical entities with potentially improved properties.
| Derivatization Site | Proposed Modification | Desired Outcome |
| 2-(Methylthio) group | Oxidation to sulfoxide/sulfone | Modulate polarity, solubility, and metabolic stability. |
| Imidazole N-H | Alkylation/Arylation | Introduce substituents to probe interactions with biological targets. |
| Pyridine Ring C-H bonds | Alkylation/Arylation/Halogenation | Fine-tune electronic properties and create handles for further functionalization. |
Potential Applications in Material Science or other Non-Biological Fields
The unique electronic and photophysical properties of nitrogen-containing heterocyclic compounds suggest that this compound and its derivatives could have applications beyond medicine.
Key Research Thrusts:
Organic Electronics: Isomeric imidazo[1,5-a]pyridine (B1214698) derivatives have been successfully utilized as organic fluorophores in the fabrication of white light-emitting diodes (LEDs). rsc.org The photophysical properties of this compound should be investigated to assess its potential as an emitter material in organic LEDs (OLEDs) or other electronic devices.
Chemical Sensing: The nitrogen atoms in the imidazole and pyridine rings can act as proton acceptors or metal coordination sites. This suggests that derivatives could be designed as fluorescent or colorimetric sensors for detecting changes in pH or the presence of specific metal ions. rsc.org
Anticounterfeiting: Compounds with strong fluorescence in the solid state can be used in security inks and other anticounterfeiting applications. rsc.org The solid-state emission properties of novel this compound derivatives should be characterized to explore this potential.
Q & A
Q. What are the common synthetic routes for 2-(methylthio)-3H-imidazo[4,5-c]pyridine, and how are intermediates characterized?
The compound is typically synthesized via multistep reactions starting with pyridine derivatives. For example, pyridine aldehydes react with diamines (e.g., pyridine-2,3-diamine) in the presence of ceric ammonium nitrate (CAN)/H2O2 to form imidazo[4,5-c]pyridine cores. Methylthio groups are introduced via nucleophilic substitution or thiolation reactions. Key intermediates are characterized using NMR, UV-Vis spectroscopy (λmax ~244–286 nm), and CHN analysis for elemental composition .
Q. How is the structural conformation of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, derivatives like 3-ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine have been analyzed, revealing mean C–C bond lengths of 0.002 Å and R factors <0.05, confirming planar geometries . NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry further validate purity and molecular weight .
Q. What methodologies are used to evaluate the antimicrobial activity of this compound?
In vitro assays against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains are conducted using broth microdilution. Minimum inhibitory concentrations (MICs) are determined, with derivatives showing enhanced activity when pyridyl or benzyl substituents are present .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
Yield optimization involves solvent selection (e.g., n-BuOH for amination reactions), temperature control (reflux at 140°C), and catalysts (e.g., DIPEA for nucleophilic substitutions). For example, Pd/C-catalyzed hydrogenation achieves ~89% yield in trityl group removal . Computational DFT studies guide precursor design, reducing side reactions .
Q. What computational strategies predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model HOMO-LUMO gaps, charge distribution, and proton transfer dynamics. These studies explain photophysical behaviors, such as intramolecular charge transfer (ICT) versus excited-state proton transfer (ESPT) .
Q. How do researchers resolve contradictions in biological activity data across structural analogs?
Contradictions arise from substituent effects. For instance, 2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine shows strong 5-HT6 receptor inverse agonism (IC50 = 17.6 nM), while methylthio variants may lack selectivity. Comparative SAR studies and molecular docking (e.g., with TYK2 or nitric oxide synthase) identify critical binding motifs .
Q. What mechanistic insights explain its role as a tyrosine kinase 2 (TYK2) inhibitor?
Scaffold hopping from imidazo[4,5-c]pyridine to imidazo[4,5-b]pyridine improves TYK2 selectivity. Modifications to solvent-exposed vectors (e.g., linker elongation) enhance metabolic stability and reduce off-target JAK1 activity. In vitro kinase assays and co-crystallography validate ATP-competitive binding .
Q. How is the compound’s enzyme inhibition kinetics characterized?
Time-dependent NADPH oxidation assays reveal irreversible inhibition of inducible nitric oxide synthase (iNOS) with IC50 values <1 µM. Stopped-flow spectroscopy monitors heme coordination, while X-ray structures (PDB: 0QX) confirm imidazo[4,5-c]pyridine interactions with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
